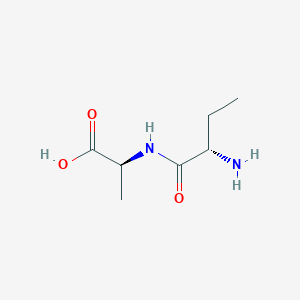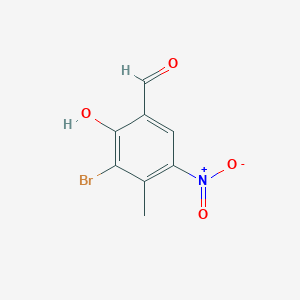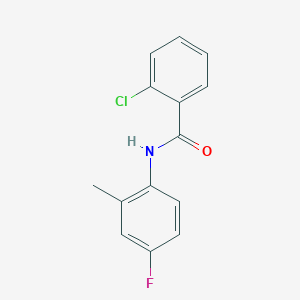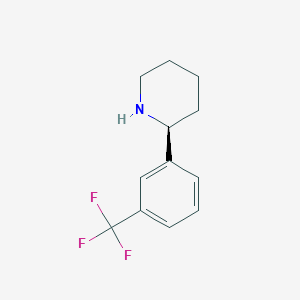
H-2-ABU-ALA-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-2-ABU-ALA-OH is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-2-ABU-ALA-OH can be achieved through several methods. One common approach involves the use of l-threonine as a starting material. The process includes the following steps :
Threonine Deamination: Threonine is deaminated using threonine deaminase from Bacillus subtilis or Solanum lycopersicum, resulting in the formation of 2-aminobutyric acid.
Reductive Amination: The 2-aminobutyric acid is then subjected to reductive amination using glutamate dehydrogenase from Escherichia coli, yielding (2S)-2-aminobutanoyl.
Coupling Reaction: The (2S)-2-aminobutanoyl is coupled with propanoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae can be employed to produce (2S)-2-aminobutyric acid, which can then be converted to the desired compound through chemical or enzymatic methods .
化学反応の分析
Types of Reactions
H-2-ABU-ALA-OH undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
H-2-ABU-ALA-OH has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential precursor for pharmaceuticals such as anti-tuberculosis and anti-epilepsy drugs.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications.
作用機序
The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:
Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.
Receptor Binding: Binds to specific receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(S)-2-aminobutyric acid: A precursor in the synthesis of H-2-ABU-ALA-OH.
(S)-2-aminopropanoic acid: Another non-proteinogenic amino acid with similar properties.
Uniqueness
Its ability to act as a chiral building block and its role in enzyme interactions distinguish it from other similar compounds .
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChIキー |
CXIYNQMIFYYQJC-WHFBIAKZSA-N |
SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
異性体SMILES |
CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
配列 |
XA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)


![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)
![N-[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]-2-[(2-iodoacetyl)amino]acetamide](/img/structure/B1639356.png)

![4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B1639372.png)

